N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-6-2-5-9-20(17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNEDXVONNZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine Ring : A bicyclic structure that can interact with various biological targets.
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to targets.
- Acetamide Moiety : Capable of forming hydrogen bonds, stabilizing interactions with biological macromolecules.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The compound may bind to G-protein-coupled receptors (GPCRs) or ion channels, influencing signaling pathways associated with various physiological processes.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, potentially reducing disease symptoms or progression.
- Modulation of Signaling Pathways : The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Case Studies
-
In Vitro Studies : A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Induction of apoptosis A549 (Lung) 15 Inhibition of proliferation HeLa (Cervical) 12 Modulation of apoptotic pathways - Animal Models : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory marker levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the piperazine core, sulfonyl substituents, and acetamide side chains. Key comparisons include:
Pharmacological and Functional Insights
Sulfonylpiperazine Analogs (e.g., Compound 16 ): Compound 16, a negative allosteric modulator, shares the 2-fluorophenylsulfonyl-piperazine motif but lacks the ethyl linker and o-tolyloxy group.
However, acetylphenoxy derivatives are simpler and may prioritize metabolic stability over target affinity.
Sulfonamide-Ethyl Linker Compounds (e.g., 3f ) :
- The sulfonamidoethyl linker in 3f and related compounds is associated with improved solubility and bioavailability. In the target compound, the piperazine-sulfonylethyl linker may introduce conformational rigidity, favoring interactions with deep binding pockets in enzymes or receptors.
Key Divergences
- Substituent Position Effects : The 2-fluorophenylsulfonyl group on piperazine (target compound) vs. 4-methylphenylsulfonyl () alters electronic and steric profiles, impacting receptor selectivity.
- Ethyl Linker : The ethyl bridge in the target compound may reduce metabolic oxidation compared to direct piperazine-acetamide linkages (e.g., Compound 16).
- o-Tolyloxy vs.
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves coupling sulfonylpiperazine derivatives with substituted acetamide precursors. For example:
- Step 1: React 4-(2-fluorophenyl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl intermediate.
- Step 2: Couple the sulfonyl intermediate with 2-(o-tolyloxy)ethylamine using carbodiimide-based crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Purification: Flash column chromatography (3:7 EtOAc/hexanes) yields the final compound with ~53% purity, confirmed by ¹H NMR (CDCl₃, 400 MHz) .
(Basic) How can researchers validate the compound’s structural integrity and purity?
Answer:
- ¹H NMR Spectroscopy: Analyze characteristic peaks (e.g., aromatic protons at δ 7.80–7.92 ppm, sulfonyl ethyl protons at δ 3.20–3.50 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and sulfonyl oxygen) .
(Advanced) How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Modification Sites:
- Assays:
(Advanced) How can contradictory data in target affinity studies be resolved?
Answer:
- Orthogonal Validation: Combine radioligand binding (e.g., ³H-8-OH-DPAT for 5-HT1A) with functional assays (e.g., calcium flux in HEK293 cells) .
- Buffer Optimization: Test different pH (6.5–7.5) and ion concentrations to stabilize receptor-ligand interactions.
- Control Compounds: Use known modulators (e.g., WAY 100635 for 5-HT1A) to validate assay conditions .
(Basic) What purification strategies are effective post-synthesis?
Answer:
- Flash Chromatography: Use silica gel with gradient elution (e.g., 3:7 EtOAc/hexanes) .
- Recrystallization: Dissolve crude product in hot ethanol and cool slowly to obtain crystals .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for ≥95% purity .
(Advanced) What in vivo models are suitable for pharmacokinetic (PK) studies?
Answer:
- Rodent Models: Administer via intraperitoneal (i.p.) injection and collect plasma samples for LC-MS/MS analysis.
- Radiolabeled Analogs: Synthesize ¹⁸F or ³H derivatives for PET imaging or tissue distribution studies (e.g., ¹⁸F-Mefway for 5-HT1A receptor quantification) .
(Advanced) How can researchers evaluate the compound’s potential as a kinase or antiviral inhibitor?
Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Antiviral Assays: Use MERS-CoV or SARS-CoV-2 pseudovirus models to measure IC₅₀ values .
- Docking Studies: Model interactions with ATP-binding pockets (e.g., BCL-2 inhibitors in ) .
(Basic) What are critical considerations for solubility and formulation?
Answer:
- Solubility Screening: Test in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Co-solvents: Use cyclodextrins or PEG-400 for in vivo studies.
- Stability: Monitor degradation in plasma (37°C, 24 hours) via HPLC .
(Advanced) How to assess binding to serotonin or dopamine receptors?
Answer:
- Radioligand Competition: Use ³H-ketanserin for 5-HT2A or ³H-spiperone for D2 receptors.
- Functional Selectivity: Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH platform) .
(Advanced) What strategies improve metabolic stability in lead optimization?
Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS.
- Structural Tweaks: Introduce deuterium at labile sites or replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
Notes
- Methodological Focus: Answers emphasize experimental design, validation, and data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
